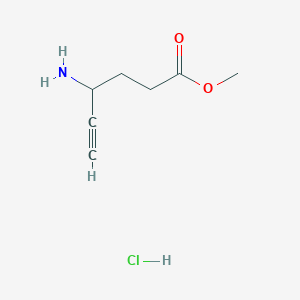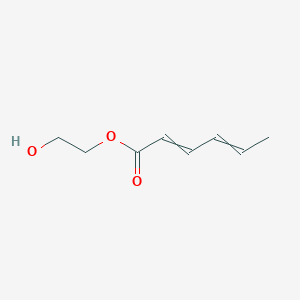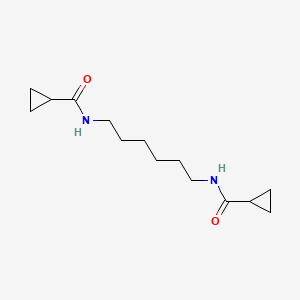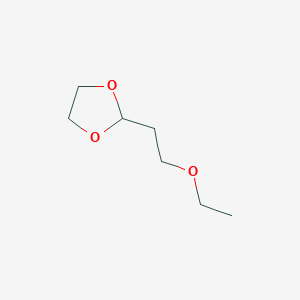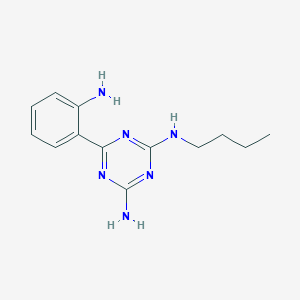
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an aminophenyl group attached to a triazine ring, which is further substituted with a butyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-aminophenyl derivatives with triazine precursors under controlled conditions. One common method involves the use of 2-aminophenyl ketoximes, which undergo intramolecular electrophilic amination to form the desired triazine compound . The reaction is carried out in the presence of suitable catalysts and solvents, such as dichloromethane and ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the aminophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Scientific Research Applications
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or interfering with cellular signaling pathways. For example, it may bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenyl derivatives: Compounds like 2-aminophenyl diselenide and 2-aminophenol share structural similarities and exhibit related chemical properties.
Triazine derivatives: Other triazine compounds, such as melamine and cyanuric acid, have similar triazine rings but differ in their substituents and applications.
Uniqueness
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of aminophenyl and butyl groups on the triazine ring sets it apart from other triazine derivatives, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
89445-09-0 |
|---|---|
Molecular Formula |
C13H18N6 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
6-(2-aminophenyl)-2-N-butyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H18N6/c1-2-3-8-16-13-18-11(17-12(15)19-13)9-6-4-5-7-10(9)14/h4-7H,2-3,8,14H2,1H3,(H3,15,16,17,18,19) |
InChI Key |
KCUVKWUPGBMGCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)N)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
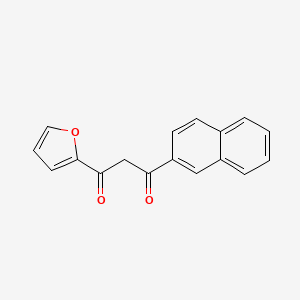
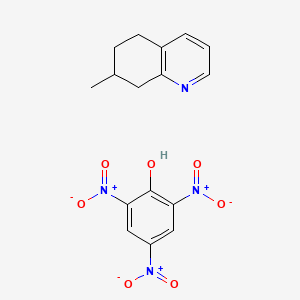
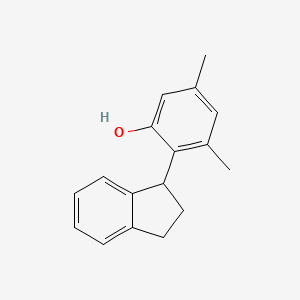
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)
